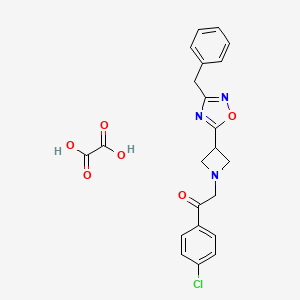

![molecular formula C10H12N2O B2800530 {2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 943113-00-6](/img/structure/B2800530.png)

{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

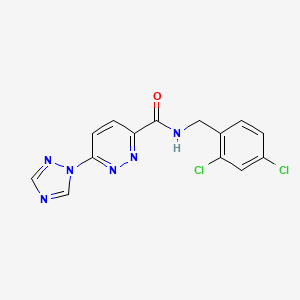

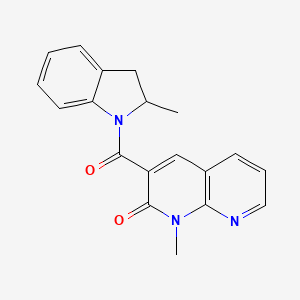

“{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol” is a chemical compound with the empirical formula C9H10N2O . It is a type of heterocyclic compound, specifically an imidazopyridine, which is a fused bicyclic 5–6 heterocycle . This class of compounds has a wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective .Molecular Structure Analysis

The molecular weight of “this compound” is 162.19 . The compound’s structure includes an imidazole ring fused to a pyridine ring .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Applications De Recherche Scientifique

Crystal Structure Analysis

One study focused on the crystal structure of a closely related compound, detailing its planarity and intermolecular interactions. The imidazo[1,2-a]pyridine moiety is approximately planar, and the compound forms a three-dimensional structure through hydrogen bonding and π–π interactions (Elaatiaoui et al., 2014).

Magnetic Properties

Another research explored the structural and magnetic properties of hydrochloride crystals based on a similar imidazo[1,2-a]pyridin-2-yl structure, demonstrating the influence of crystal-stacking on magnetic susceptibility and behavior (Yong et al., 2013).

Catalytic Applications

Research into nickel complexes with bidentate N,O-type ligands, including those derived from pyridin-2-yl methanol, has shown potential in catalytic oligomerization of ethylene, highlighting the utility of these complexes in industrial processes (Kermagoret & Braunstein, 2008).

Luminescent Materials

A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized for their optical properties, presents these compounds as potential emitters with large Stokes' shifts for use in luminescent materials (Volpi et al., 2017).

Charge Transfer Emission

Research into N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine and its derivatives has revealed insights into protic solvent-induced dual fluorescence, contributing to the understanding of charge transfer mechanisms (Mishra et al., 2013).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with anti-tb activity

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Orientations Futures

Imidazo[1,2-a]pyridine compounds have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, the development of new synthesis methods and the exploration of their potential applications in medicine and other fields could be promising future directions .

Propriétés

IUPAC Name |

(2,5-dimethylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-4-3-5-10-11-8(2)9(6-13)12(7)10/h3-5,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIRWENIFTYLQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(N12)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2800448.png)

![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)

![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)

![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800459.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2800461.png)

![3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2800470.png)